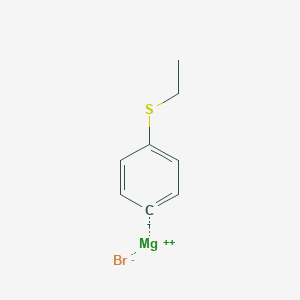
zinc(2+)
描述
葡糖酰胺酶,也称为羧肽酶 G2,是一种重组细菌酶,主要用于降低肾功能受损患者体内甲氨蝶呤的有毒血浆浓度。甲氨蝶呤是一种化疗药物和免疫抑制剂,如果处理不当,其毒性可能危及生命。 葡糖酰胺酶能快速水解甲氨蝶呤,将其转化为无活性的代谢产物,从而提供一种非肾脏途径来消除甲氨蝶呤 .
准备方法
合成路线和反应条件: 葡糖酰胺酶是通过重组 DNA 技术生产的。编码羧肽酶 G2 的基因是从 Pseudomonas sp.菌株 RS-16 中克隆出来的,并在基因改造的大肠杆菌中表达。 然后通过一系列色谱技术纯化该酶 .
工业生产方法: 在工业环境中,葡糖酰胺酶是在大型生物反应器中生产的,在这些反应器中,基因改造的大肠杆菌在受控条件下培养。该酶被收获并纯化,以满足药品标准。 最终产品通常被冻干成粉末形式,用于静脉注射 .
化学反应分析
反应类型: 葡糖酰胺酶主要催化叶酸和经典抗叶酸药物(如甲氨蝶呤)的羧基末端谷氨酸残基的水解。 该反应将甲氨蝶呤转化为其无活性的代谢产物谷氨酸和 2,4-二氨基-N10-甲基蝶酰谷氨酸(DAMPA) .
常见试剂和条件: 该酶在 pH 值为 7.5 时活性最佳,并在 pH 值为 5 到 10 的范围内稳定。 它在 50°C 时表现出最大活性,并在 20 到 70°C 的温度范围内保持稳定 .
主要产物: 葡糖酰胺酶催化的水解反应的主要产物是谷氨酸和 2,4-二氨基-N10-甲基蝶酰谷氨酸,两者都是无毒的,可以被肝脏排出 .
科学研究应用
葡糖酰胺酶在科学研究和医学中具有几个重要的应用:
化学: 它用于酶动力学和蛋白质工程的研究,以了解和提高酶的稳定性和活性.
生物学: 该酶用于涉及叶酸代谢和羧肽酶在细菌生理学中的作用的研究.
作用机制
葡糖酰胺酶通过水解甲氨蝶呤的羧基末端谷氨酸残基发挥作用,将其转化为其无活性的代谢产物谷氨酸和 2,4-二氨基-N10-甲基蝶酰谷氨酸。 该反应为甲氨蝶呤的消除提供了另一种途径,绕过了肾脏,降低了肾功能受损患者发生毒性的风险 . 该酶在细胞外发挥作用,快速降低血浆甲氨蝶呤浓度 .
类似化合物:
左旋亚叶酸钙: 一种更有效的亚叶酸钙形式,与减少甲氨蝶呤毒性类似.
葡糖酰胺酶的独特性: 葡糖酰胺酶在快速水解甲氨蝶呤并将其转化为无毒代谢产物方面独树一帜,为其消除提供了一种非肾脏途径。 这使其对于肾功能受损的患者特别有价值,在这些患者中,传统的治疗方法(如亚叶酸钙)可能无效 .
相似化合物的比较
Uniqueness of Glucarpidase: Glucarpidase is unique in its ability to rapidly hydrolyze methotrexate into non-toxic metabolites, providing a non-renal pathway for its elimination. This makes it particularly valuable for patients with renal impairment, where traditional treatments like leucovorin may not be effective .
属性
IUPAC Name |
zinc(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Zn/q4*+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXMCNBQHANEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn4+8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Methotrexate is an anticancer agent widely used to treat various cancers: it is often used in higher doses in leukemias and lymphomas. As methotrexate and its metabolites are primarily excreted in the kidneys, patients with reduced renal function are at an elevated risk for increased drug exposure and methotrexate toxicity. Methotrexate itself can cause renal toxicity at high doses: methotrexate-induced renal damage can occur by precipitation of methotrexate and its breakdown products in the renal tubules, or from a direct toxic effect of the drug. Glucarpidase is a recombinant bacterial enzyme that hydrolyzes the carboxyl-terminal glutamate residue from folic acid and classical antifolates such as methotrexate. Glucarpidase converts methotrexate to its inactive metabolites glutamate and 2,4-diamino-N10-methylpteroic acid (DAMPA), which is a nontoxic metabolite. DAMPA is later excreted in urine or further metabolized by the liver into hydroxyl-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide. Glucarpidase provides an alternate non-renal pathway for methotrexate elimination in patients with renal dysfunction during high-dose methotrexate treatment. | |
| Record name | Glucarpidase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9074-87-7 | |
| Record name | Glucarpidase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrolase, γ-glutamyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


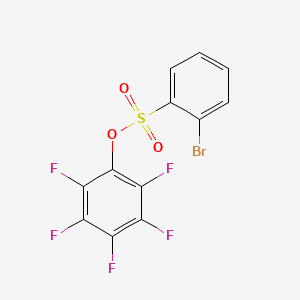
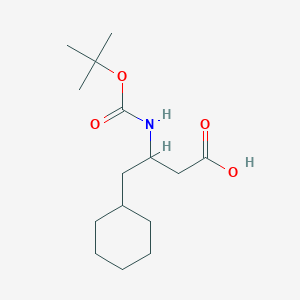
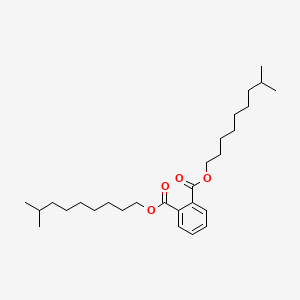

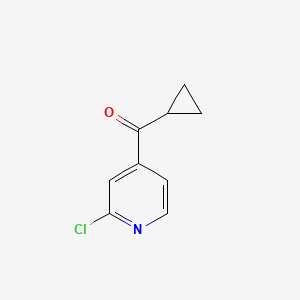
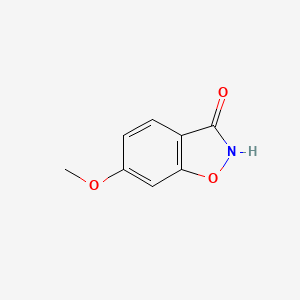
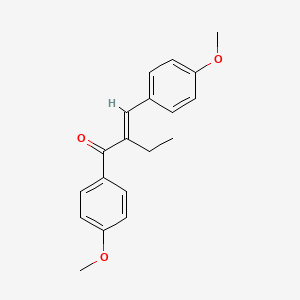

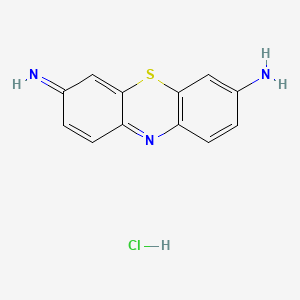

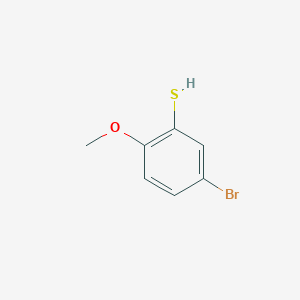
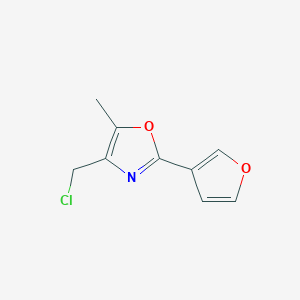
![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)
